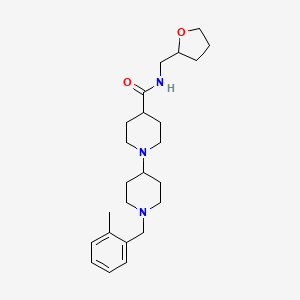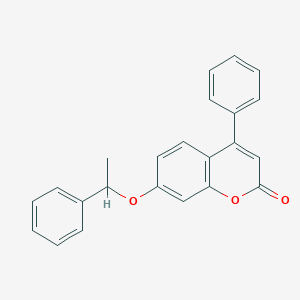
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one, also known as PPE-2-OH, is a synthetic compound that belongs to the family of flavones. It has been found to possess a range of interesting biological activities, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. This compound also has antioxidant properties, which may contribute to its neuroprotective effects. In addition, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce oxidative stress and inflammation. It has also been found to improve insulin sensitivity and glucose uptake in cells, suggesting potential therapeutic applications for diabetes. In vivo studies have shown that this compound can reduce tumor growth in mice, as well as improve cognitive function and reduce brain damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its properties can be controlled. This makes it a useful tool for studying the biological effects of flavones and for developing potential therapeutic agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Future Directions
There are several future directions for research on 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to optimize its use as a therapeutic agent, including determining the optimal dosage and frequency of administration. In addition, more research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, studies are needed to evaluate its safety and toxicity in animal models and human clinical trials.
Synthesis Methods
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-hydroxyacetophenone with 1-phenylethanol in the presence of a base, followed by cyclization with a suitable acid catalyst. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with phenylacetyl chloride, followed by demethylation with boron tribromide to yield the final product.
Scientific Research Applications
4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, antiproliferative, and antitumor effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. In addition, it has been shown to have potential as a therapeutic agent for the treatment of diabetes, as it can improve insulin sensitivity and glucose uptake in cells.
properties
IUPAC Name |
4-phenyl-7-(1-phenylethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-16(17-8-4-2-5-9-17)25-19-12-13-20-21(18-10-6-3-7-11-18)15-23(24)26-22(20)14-19/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYLPJXGRHENQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125115.png)
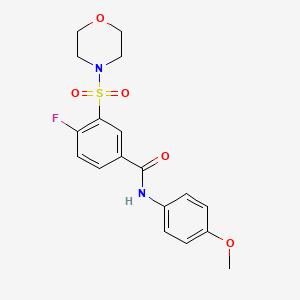
![2-({[1-(1-adamantyl)ethyl]amino}methyl)phenol hydrochloride](/img/structure/B5125138.png)
![7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5125145.png)
![N-[3-(acetylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5125153.png)
![diethyl 2-{[N-(2-phenylethyl)glycyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5125158.png)
![N-ethyl-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B5125164.png)
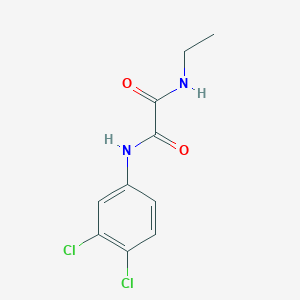
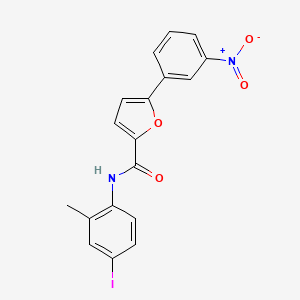

![(3aS*,5S*,9aS*)-5-(4-hydroxy-3-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125201.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5125209.png)
![3-ethyl-4-methyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5125212.png)
